1-N-[1,4-Dihydroxy-2-(hydroxymethyl)butan-2-yl]-4-N,6-N,8-N,10-N-tetrakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-N-[3-hydroxy-2,2-bis(hydroxymethyl)propyl]-1-undecylsulfanylundecane-1,2,4,6,8,10-hexacarboxamide
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Overview
Description
1-N-[1,4-Dihydroxy-2-(hydroxymethyl)butan-2-yl]-4-N,6-N,8-N,10-N-tetrakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-N-[3-hydroxy-2,2-bis(hydroxymethyl)propyl]-1-undecylsulfanylundecane-1,2,4,6,8,10-hexacarboxamide, also known by its IUPAC name 1-N,3-N,5-N,7-N,9-N,11-N-hexakis [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-12-dodecylsulfanyldodecane-1,3,5,7,9,11-hexacarboxamide, is a heterocyclic organic compound with the molecular formula C54H104N6O24S and a molecular weight of 1253.5 . This compound is primarily used in experimental and research settings.
Preparation Methods
The synthesis of 1-N-[1,4-Dihydroxy-2-(hydroxymethyl)butan-2-yl]-4-N,6-N,8-N,10-N-tetrakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-N-[3-hydroxy-2,2-bis(hydroxymethyl)propyl]-1-undecylsulfanylundecane-1,2,4,6,8,10-hexacarboxamide involves multiple steps, including the reaction of dodecyl mercaptan with dodecane to form a dodecylsulfanyldodecane intermediate. This intermediate is then reacted with hexakis(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amine under specific conditions to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Chemical Reactions Analysis
1-N-[1,4-Dihydroxy-2-(hydroxymethyl)butan-2-yl]-4-N,6-N,8-N,10-N-tetrakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-N-[3-hydroxy-2,2-bis(hydroxymethyl)propyl]-1-undecylsulfanylundecane-1,2,4,6,8,10-hexacarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
1-N-[1,4-Dihydroxy-2-(hydroxymethyl)butan-2-yl]-4-N,6-N,8-N,10-N-tetrakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-N-[3-hydroxy-2,2-bis(hydroxymethyl)propyl]-1-undecylsulfanylundecane-1,2,4,6,8,10-hexacarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-N-[1,4-Dihydroxy-2-(hydroxymethyl)butan-2-yl]-4-N,6-N,8-N,10-N-tetrakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-N-[3-hydroxy-2,2-bis(hydroxymethyl)propyl]-1-undecylsulfanylundecane-1,2,4,6,8,10-hexacarboxamide involves its interaction with telomeric DNA structures. It can stabilize G-quadruplex formations, which are four-stranded DNA structures found at the ends of chromosomes. By stabilizing these structures, this compound can inhibit the action of telomerase, an enzyme that extends telomeres, thereby potentially limiting the replicative capacity of cancer cells .
Comparison with Similar Compounds
1-N-[1,4-Dihydroxy-2-(hydroxymethyl)butan-2-yl]-4-N,6-N,8-N,10-N-tetrakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-N-[3-hydroxy-2,2-bis(hydroxymethyl)propyl]-1-undecylsulfanylundecane-1,2,4,6,8,10-hexacarboxamide can be compared with other telomeric compounds such as:
G-quadruplex ligands: These compounds also stabilize G-quadruplex structures but may differ in their chemical structure and binding affinity.
Telomerase inhibitors: Compounds like BIBR1532 inhibit telomerase activity but do not necessarily stabilize G-quadruplexes.
The uniqueness of this compound lies in its dual ability to stabilize G-quadruplexes and inhibit telomerase, making it a valuable tool in telomere biology research and potential cancer therapies .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties and mechanisms of action make it a valuable tool for studying telomere biology and developing potential therapeutic strategies.
Properties
Molecular Formula |
C54H104N6O24S |
---|---|
Molecular Weight |
1253.5 g/mol |
IUPAC Name |
1-N-[1,4-dihydroxy-2-(hydroxymethyl)butan-2-yl]-4-N,6-N,8-N,10-N-tetrakis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-N-[3-hydroxy-2,2-bis(hydroxymethyl)propyl]-1-undecylsulfanylundecane-1,2,4,6,8,10-hexacarboxamide |
InChI |
InChI=1S/C54H104N6O24S/c1-3-4-5-6-7-8-9-10-11-14-85-42(48(84)60-50(23-65,24-66)12-13-61)41(47(83)55-19-49(20-62,21-63)22-64)18-40(46(82)59-54(34-76,35-77)36-78)17-39(45(81)58-53(31-73,32-74)33-75)16-38(44(80)57-52(28-70,29-71)30-72)15-37(2)43(79)56-51(25-67,26-68)27-69/h37-42,61-78H,3-36H2,1-2H3,(H,55,83)(H,56,79)(H,57,80)(H,58,81)(H,59,82)(H,60,84) |
InChI Key |
XIORMJSXUGUWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCSC(C(CC(CC(CC(CC(C)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NC(CO)(CO)CO)C(=O)NCC(CO)(CO)CO)C(=O)NC(CCO)(CO)CO |
Origin of Product |
United States |
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